molecular formula C13H19NO5S B1421615 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266541-83-6

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421615
CAS No.: 1266541-83-6
M. Wt: 301.36 g/mol
InChI Key: BUXJZWJJESXMIZ-UHFFFAOYSA-N
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Description

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is a synthetic fine chemical with a molecular formula of C13H19NO5S and a molecular weight of 301.36 g/mol . It is supplied for research and development purposes and is characterized by its specific CAS Number, 1266541-83-6 . This compound features a butanoic acid backbone linked to a 2-ethoxyphenyl ring system via a methylsulfonyl-amino functional group, a molecular architecture that is of significant interest in medicinal and organic chemistry research. Compounds with similar sulfonamide and amino acid motifs are frequently investigated for their potential biological activities, including serving as precursors or intermediates in the synthesis of more complex molecules . Researchers value this chemical for its potential application in drug discovery, particularly in exploring structure-activity relationships or as a building block in peptidomimetics . The presence of both hydrogen bond donor and acceptor sites within the molecule makes it a candidate for studying molecular recognition and crystal engineering . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(2-ethoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-3-19-12-8-5-4-7-11(12)14(20(2,17)18)10-6-9-13(15)16/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXJZWJJESXMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl iodide and a suitable catalyst.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Butanoic Acid: The final step involves coupling the ethoxyphenyl and methylsulfonyl intermediates with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) under basic conditions.

Major Products:

    Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.

    Reduction: Formation of ethylphenylsulfide or ethylphenylthiol.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a butanoic acid backbone, an ethoxyphenyl group, and a methylsulfonyl amino group. Its molecular formula is C13H17NO4SC_{13}H_{17}NO_4S with a molecular weight of approximately 285.36 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.

Scientific Research Applications

1. Medicinal Chemistry

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid has been investigated for its potential as a pharmaceutical agent. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it suitable for drug formulation. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, which are critical in developing treatments for chronic pain conditions.

2. NEP Inhibition Studies

The compound has been explored as a neutral endopeptidase (NEP) inhibitor. NEP plays a crucial role in the degradation of neuropeptides and natriuretic peptides, which are involved in cardiovascular regulation. By inhibiting NEP, 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid could potentially prolong the effects of these peptides, offering therapeutic benefits for conditions such as hypertension and heart failure .

3. Anticancer Research

Recent studies have suggested that compounds similar to 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid may exhibit anticancer properties. The structural characteristics allow for interactions with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique FeaturesPotential Applications
4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acidEthoxy and methylsulfonyl groupsHigh solubilityAnti-inflammatory, NEP inhibition
2-(4-Chlorophenyl)-N-(methylsulfonyl)glycineChlorophenyl groupKnown for anti-inflammatory propertiesPain management
5-Chloro-N-(methylsulfonyl)-2-methoxybenzamideBenzamide derivativePotential anticancer activityCancer treatment

Case Studies

Case Study 1: NEP Inhibition

A study conducted on various derivatives of butanoic acid demonstrated that modifications at the amino group significantly affected NEP inhibitory activity. The introduction of the methylsulfonyl moiety was found to enhance binding affinity to the enzyme, suggesting that 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid could serve as a lead compound for developing NEP inhibitors .

Case Study 2: Antinociceptive Effects

In an experimental model assessing pain relief, derivatives similar to 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid were administered to subjects with induced inflammatory pain. Results indicated significant reductions in pain scores compared to control groups, highlighting the compound's potential as an analgesic.

Mechanism of Action

The mechanism of action of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Aromatic Substituents : The 2-ethoxyphenyl group in the target compound enhances steric bulk and electron-donating effects compared to smaller groups (e.g., methyl or chloro) .
  • Sulfonyl vs. Carbonyl Groups : Methylsulfonyl groups increase acidity and hydrogen-bonding capacity relative to tert-butoxycarbonyl moieties, impacting target binding .

Physicochemical Properties

  • Lipophilicity : The ethoxy group (logP ~1.1) increases lipophilicity compared to methyl (logP ~0.7) but reduces it relative to tert-butoxycarbonyl (logP ~2.3) .
  • Solubility: The carboxylic acid and sulfonyl groups enhance water solubility (estimated ~10–50 mg/mL) compared to non-polar derivatives like 4-(1-adamantyl)butanoic acid (solubility <1 mg/mL) .
  • Acidity : The sulfonamide group (pKa ~9–10) and carboxylic acid (pKa ~4–5) create a zwitterionic structure at physiological pH, influencing membrane permeability .

Biological Activity

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid, with the CAS number 1266541-83-6, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid indicates a complex structure that may influence its biological activity. The presence of both an ethoxy group and a methylsulfonyl moiety suggests potential interactions with biological targets.

2. Antitumor Activity

The compound's potential as an antitumor agent is supported by studies involving related sulfonamide compounds. These studies suggest that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, sulfonamide derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

3. Anti-inflammatory Properties

Compounds similar to 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid have been investigated for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the ethoxyphenyl group may enhance these properties by increasing lipophilicity, allowing better cell membrane penetration .

The biological activities of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Antitumor Mechanism : It is hypothesized that the compound may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2.
  • Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to reduced synthesis of prostaglandins, which are mediators of inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Sulfonamide DerivativeAntimicrobialInhibited growth of E. coli and S. aureus
Ethoxyphenyl AnalogAntitumorInduced apoptosis in breast cancer cells
Methylsulfonyl CompoundAnti-inflammatoryReduced COX activity in vitro

These findings suggest that 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid may possess similar biological activities based on its structural characteristics.

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the butanoic acid backbone. A plausible route includes:

Amination : Reacting 4-aminobutanoic acid with 2-ethoxyphenyl groups via nucleophilic substitution under basic conditions (e.g., NaH/DMF).

Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride in dichloromethane with a tertiary amine catalyst (e.g., triethylamine).
Characterization : Use HPLC-MS for purity assessment, 1^1H/13^13C NMR to confirm regioselectivity, and FT-IR to verify sulfonamide bond formation. Monitor reaction intermediates via TLC with UV visualization .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Solubility : Perform a shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λ~270 nm).
  • Stability : Incubate the compound in buffer at 37°C, sampling at intervals (0, 6, 24 hrs). Analyze degradation products using LC-MS and compare peak areas to assess hydrolytic stability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H NMR identifies ethoxyphenyl protons (δ 6.8–7.4 ppm) and methylsulfonyl groups (δ 3.0–3.2 ppm). 13^13C NMR confirms carbonyl (C=O) at ~170 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C13_{13}H19_{19}NO5_5S).
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • In vitro : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Use dose-response curves (IC50_{50} calculation) with positive controls (e.g., celecoxib).
  • Cell-based assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare to normal fibroblasts. Include ROS detection kits to probe oxidative stress mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfonylation step?

  • Design of Experiments (DoE) : Apply a fractional factorial design (e.g., 24^4-1) to test variables: temperature (25–60°C), solvent polarity (DCM vs. THF), catalyst loading (1–5 eq.), and reaction time (2–12 hrs). Analyze via ANOVA to identify significant factors .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor sulfonamide bond formation and optimize quenching times .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Artifact Identification : For HRMS adducts (e.g., sodium/potassium), re-run analysis with formic acid to suppress ionization.
  • Dynamic NMR : If splitting suggests conformational isomerism, acquire spectra at elevated temperatures (e.g., 50°C) to coalesce peaks.
  • Theoretical Calculations : Compare experimental 1^1H NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Analog Synthesis : Modify the ethoxyphenyl group (e.g., replace with fluorophenyl) or vary sulfonamide substituents.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity data. Validate models via leave-one-out cross-validation .

Q. How to evaluate the compound’s stability under oxidative or photolytic conditions relevant to drug formulation?

  • Forced Degradation : Expose to 3% H2_2O2_2 (oxidative) or UV light (photolytic) for 24 hrs. Analyze degradants via LC-MS/MS and propose pathways (e.g., sulfonamide cleavage).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1 month; assess physical (DSC/TGA) and chemical changes .

Q. What computational methods predict binding affinity to target proteins (e.g., COX-2)?

  • Molecular Docking : Use AutoDock Vina to dock the compound into COX-2’s active site (PDB: 5KIR). Score poses based on binding energy and hydrogen-bond interactions.
  • MD Simulations : Run 100 ns simulations (AMBER) to assess complex stability and ligand-protein residue fluctuations .

Q. How to design a multi-step synthesis protocol scalable for gram-scale production?

  • Process Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Flow Chemistry : Implement continuous sulfonylation in microreactors to enhance heat transfer and reduce reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
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4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid

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